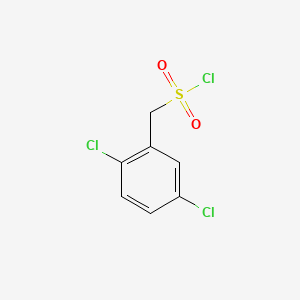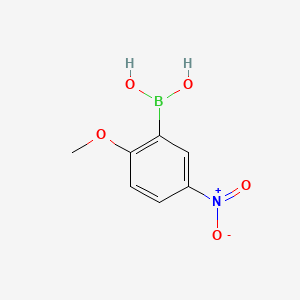
Ácido (2-metoxí-5-nitrofenil)borónico
Descripción general
Descripción
(2-Methoxy-5-nitrophenyl)boronic acid is an organoboron compound that has garnered significant interest in the field of organic chemistry. This compound is characterized by the presence of a boronic acid group attached to a phenyl ring substituted with methoxy and nitro groups. It is commonly used as a reagent in various chemical reactions, particularly in Suzuki-Miyaura cross-coupling reactions, which are pivotal in the synthesis of complex organic molecules.
Aplicaciones Científicas De Investigación
(2-Methoxy-5-nitrophenyl)boronic acid has a wide range of applications in scientific research:
Mecanismo De Acción
Target of Action
The primary targets of (2-Methoxy-5-nitrophenyl)boronic acid are organic compounds that participate in carbon-carbon bond forming reactions . This compound is a boronic acid, which is a class of compounds known for their ability to form stable complexes with diols .
Mode of Action
(2-Methoxy-5-nitrophenyl)boronic acid interacts with its targets through a process known as transmetalation, a key step in the Suzuki–Miyaura cross-coupling reaction . In this reaction, the boronic acid transfers a formally nucleophilic organic group to a palladium catalyst .
Biochemical Pathways
The primary biochemical pathway affected by (2-Methoxy-5-nitrophenyl)boronic acid is the Suzuki–Miyaura cross-coupling reaction . This reaction is widely used in organic synthesis to form carbon-carbon bonds .
Pharmacokinetics
It’s known that the compound is solid at room temperature and should be stored in an inert atmosphere at 2-8°c for stability .
Result of Action
The action of (2-Methoxy-5-nitrophenyl)boronic acid results in the formation of new carbon-carbon bonds . This is a crucial process in organic synthesis and is used in the creation of a wide range of organic compounds . The compound also contributes to the formal anti-Markovnikov alkene hydromethylation .
Action Environment
The efficacy and stability of (2-Methoxy-5-nitrophenyl)boronic acid are influenced by environmental factors such as temperature and atmosphere . The compound is stable and readily prepared, making it environmentally benign . It should be stored in an inert atmosphere at 2-8°c to maintain its stability .
Análisis Bioquímico
Biochemical Properties
(2-Methoxy-5-nitrophenyl)boronic acid plays a significant role in biochemical reactions. It is involved in Suzuki–Miyaura cross-coupling reactions, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . The compound interacts with various enzymes and proteins during these reactions .
Molecular Mechanism
The molecular mechanism of (2-Methoxy-5-nitrophenyl)boronic acid primarily involves its role in Suzuki–Miyaura cross-coupling reactions . In these reactions, the compound participates in transmetalation, a process where it is transferred from boron to palladium .
Temporal Effects in Laboratory Settings
Boronic acids are known for their stability and are often used in long-term studies .
Metabolic Pathways
(2-Methoxy-5-nitrophenyl)boronic acid is involved in various metabolic pathways due to its role in Suzuki–Miyaura cross-coupling reactions . It interacts with various enzymes and cofactors during these reactions .
Transport and Distribution
Boronic acids are known to interact with various transporters and binding proteins .
Subcellular Localization
Boronic acids are known to be involved in various cellular processes, which could potentially direct them to specific compartments or organelles .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2-Methoxy-5-nitrophenyl)boronic acid typically involves the borylation of the corresponding aryl halide. One common method is the palladium-catalyzed borylation of 2-methoxy-5-nitroiodobenzene using bis(pinacolato)diboron as the boron source. The reaction is carried out in the presence of a base, such as potassium acetate, and a palladium catalyst, such as Pd(dppf)Cl₂, in a solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production of (2-Methoxy-5-nitrophenyl)boronic acid follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability. The use of high-purity reagents and stringent quality control measures are crucial in industrial settings to produce the compound consistently.
Análisis De Reacciones Químicas
Types of Reactions
(2-Methoxy-5-nitrophenyl)boronic acid undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: This is the most common reaction, where the boronic acid reacts with aryl or vinyl halides in the presence of a palladium catalyst and a base to form biaryl or styrene derivatives.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh₃)₄), bases (e.g., potassium carbonate), and solvents (e.g., toluene, ethanol) are commonly used.
Oxidation: Hydrogen peroxide, sodium perborate, and other oxidizing agents in aqueous or organic solvents.
Reduction: Hydrogen gas, palladium on carbon (Pd/C), and other reducing agents in organic solvents.
Major Products
Suzuki-Miyaura Coupling: Biaryl or styrene derivatives.
Oxidation: Phenols.
Reduction: Aminophenyl derivatives.
Comparación Con Compuestos Similares
Similar Compounds
4-Nitrophenylboronic acid: Similar structure but lacks the methoxy group.
2-Fluoro-5-methoxyphenylboronic acid: Similar structure but has a fluoro group instead of a nitro group.
Phenylboronic acid: Lacks both methoxy and nitro groups.
Uniqueness
(2-Methoxy-5-nitrophenyl)boronic acid is unique due to the presence of both methoxy and nitro groups, which impart distinct electronic and steric properties. These substituents influence the reactivity and selectivity of the compound in various chemical reactions, making it a valuable reagent in organic synthesis .
Propiedades
IUPAC Name |
(2-methoxy-5-nitrophenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8BNO5/c1-14-7-3-2-5(9(12)13)4-6(7)8(10)11/h2-4,10-11H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCKCSFVTRYBXAW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=CC(=C1)[N+](=O)[O-])OC)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8BNO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40666866 | |
| Record name | (2-Methoxy-5-nitrophenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40666866 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.96 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
677746-35-9 | |
| Record name | B-(2-Methoxy-5-nitrophenyl)boronic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=677746-35-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (2-Methoxy-5-nitrophenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40666866 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (2-methoxy-5-nitrophenyl)boronic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-tosyl-1H-pyrrolo[2,3-b]pyridin-3-ylboronic acid](/img/structure/B591499.png)
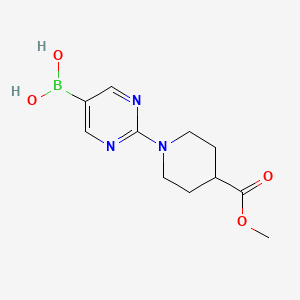
![3-Amino-7,7a-dihydro-1H-pyrrolo[1,2-c]imidazole-1,5(6H)-dione](/img/structure/B591505.png)
![[1-(4-hydroxypentyl)indol-3-yl]-(4-hydroxyphenyl)methanone](/img/structure/B591506.png)
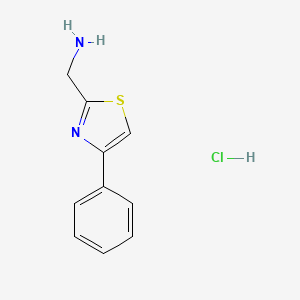
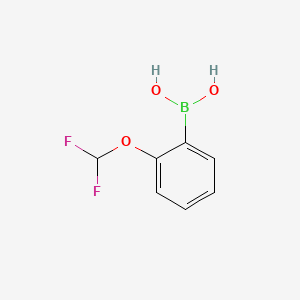
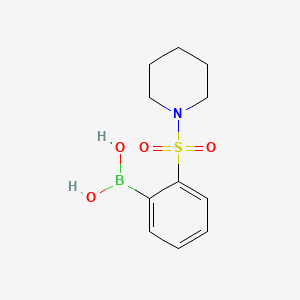
![(2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)(3-hydroxypyrrolidin-1-yl)methanone](/img/structure/B591513.png)
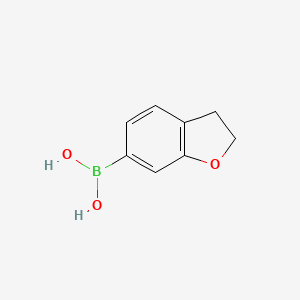
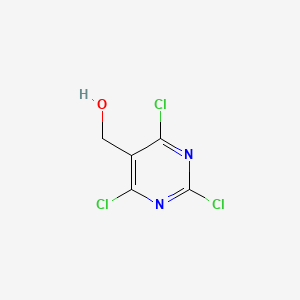
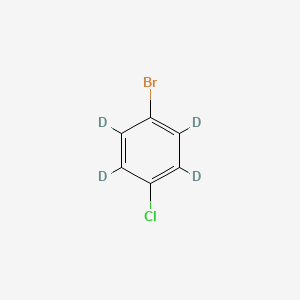
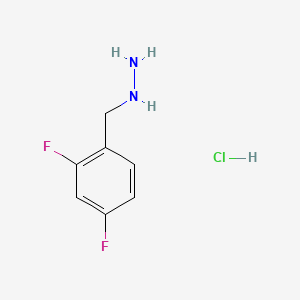
![Benzeneacetic acid, -alpha--[(1-oxohexyl)amino]-](/img/new.no-structure.jpg)
